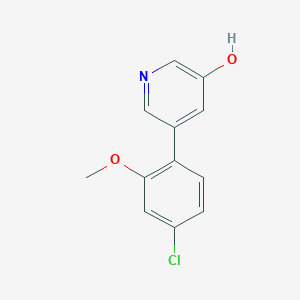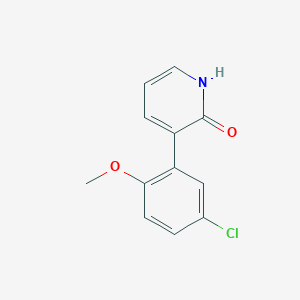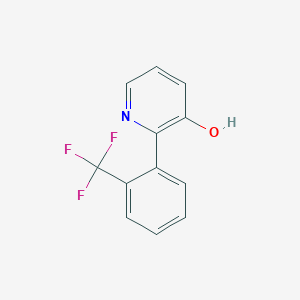
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% (2-H3-TFPP-95) is a compound used in various scientific research applications. It is a highly fluorinated aromatic compound that has been studied for its potential to be used in different biochemical and physiological processes.
科学的研究の応用
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% has been studied for its potential use in various scientific research applications, such as organic synthesis, drug discovery, and catalysis. The compound has been found to be useful in the synthesis of various chemical compounds, such as pyridines, pyrazoles, and triazoles. It has also been studied for its potential use in the synthesis of novel drugs and as a catalyst for organic reactions.
作用機序
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% has been studied for its potential to act as a Lewis acid and a Bronsted acid. As a Lewis acid, it can act as an electron-pair acceptor, forming a bond with an electron-pair donor such as a nucleophile. As a Bronsted acid, it can act as a proton donor, forming a bond with an electron-pair acceptor such as a base.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% has been studied for its potential to affect biochemical and physiological processes. The compound has been found to interact with various enzymes, such as cytochrome P450 enzymes, and has been shown to inhibit the activity of these enzymes. It has also been found to affect the activity of various hormones, such as testosterone, and has been found to have anti-inflammatory effects.
実験室実験の利点と制限
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% has several advantages for lab experiments. The compound is highly water soluble and has a low toxicity, which makes it safe to use in laboratory settings. It is also highly stable and can be stored for long periods of time without degrading. The compound also has a low cost, which makes it an attractive option for researchers.
However, the compound has some limitations. It has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Additionally, the compound is highly reactive and can react with other compounds, which can lead to unwanted side reactions.
将来の方向性
There are several potential future directions for research involving 2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95%. One potential direction is to further explore the compound’s potential to be used in drug discovery. Additionally, further research could be done to explore the compound’s potential to be used as a catalyst for organic reactions. Additionally, further research could be done to explore the compound’s potential to affect biochemical and physiological processes, such as its potential to interact with various enzymes and hormones. Finally, further research could be done to explore the compound’s potential to be used in other scientific research applications, such as organic synthesis and catalysis.
合成法
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 2-chloro-3-(2-trifluoromethylphenyl)pyridine with anhydrous hydrazine in the presence of anhydrous sodium carbonate to produce 2-hydroxy-3-(2-trifluoromethylphenyl)pyridine. The second step involves the purification of the product by recrystallization, which yields a 95% pure product.
特性
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-6-2-1-4-8(10)9-5-3-7-16-11(9)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOPOLMVLCGOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CNC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683013 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
426823-49-6 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














